Methyl 4-cyclopropyl-2,4-dioxobutanoate
CAS No.: 167408-67-5
Cat. No.: VC21315456
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167408-67-5 |
---|---|
Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
IUPAC Name | methyl 4-cyclopropyl-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3 |
Standard InChI Key | MFRDTCKJOFHQDZ-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)CC(=O)C1CC1 |
Canonical SMILES | COC(=O)C(=O)CC(=O)C1CC1 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
Methyl 4-cyclopropyl-2,4-dioxobutanoate features a cyclopropane ring attached to a dioxobutanoate backbone. The compound’s SMILES notation (COC(=O)C(=O)CC(=O)C1CC1) and InChI key (MFRDTCKJOFHQDZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration . The cyclopropane moiety introduces significant ring strain, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions.
Physicochemical Properties
Key physical properties of the compound are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 170.163 g/mol | |
Density | ||
Boiling Point | 248.8 \pm 13.0 \, ^\circ\text{C} | |
Flash Point | 104.9 \pm 19.9 \, ^\circ\text{C} | |
Vapor Pressure | at 25°C |
The low vapor pressure and moderate boiling point suggest stability under standard laboratory conditions, while the high density reflects its compact molecular architecture .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, highlight its conformational flexibility:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 171.06518 | 136.9 |
[M+Na]⁺ | 193.04712 | 147.0 |
[M+NH₄]⁺ | 188.09172 | 143.7 |
[M-H]⁻ | 169.05062 | 142.5 |
These values are critical for mass spectrometry-based identification in complex matrices .
Synthetic Pathways and Industrial Production
Industrial Manufacturing Challenges
Scalable production requires optimization of reaction parameters (e.g., temperature, catalysts) to mitigate cyclopropane ring opening—a common side reaction. Continuous-flow reactors have been proposed to enhance yield and purity in large-scale syntheses .
Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The compound’s α,γ-diketone structure renders it susceptible to both oxidation and reduction:
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Oxidation: Strong oxidizing agents (e.g., KMnO₄) may cleave the diketone chain, yielding carboxylic acids .
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Reduction: Selective reduction with NaBH₄ or LiAlH₄ could generate diols or secondary alcohols, though steric hindrance from the cyclopropane may limit accessibility .
Nucleophilic Substitution
The ester group undergoes nucleophilic acyl substitution with amines or alkoxides, enabling the synthesis of amides or transesterified products. For example, reaction with ethylamine could yield ethyl 4-cyclopropyl-2,4-dioxobutanoate—a structural analog with distinct solubility profiles .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s dual carbonyl groups and strained cyclopropane ring make it a valuable precursor for protease inhibitors and antiviral agents. Structural analogs have demonstrated activity against hepatitis C virus (HCV) by binding to viral protease active sites .
Materials Science
In polymer chemistry, the compound’s rigidity and polarity facilitate its use as a cross-linking agent in epoxy resins, enhancing thermal stability in composite materials .
Comparative Analysis with Structural Analogs
Ethyl 4-Cyclopropyl-2,4-Dioxobutanoate
The ethyl ester variant (CAS 21080-80-8) exhibits a higher molecular weight (184.19 g/mol) and altered solubility due to the longer alkyl chain. Its SMILES (CCOC(=O)C(=O)CC(=O)C1CC1) and InChIKey (MHKXVJFDESXWFH-UHFFFAOYSA-N) differ only in the ester group, underscoring the role of alkyl substituents in modulating physicochemical behavior .
Future Directions and Research Gaps
Despite its utility, the compound’s mechanism of action in biological systems remains underexplored. Computational studies mapping its interactions with enzymatic targets could unlock novel therapeutic applications. Additionally, green chemistry approaches to its synthesis—using biocatalysts or renewable solvents—warrant investigation to align production with sustainability goals.
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